3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
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Overview
Description
3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of oxadiazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzohydrazide with salicylaldehyde in the presence of an acid catalyst to form the intermediate hydrazone. This intermediate then undergoes cyclization with the aid of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole-chromenone compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
- 5-Phenyl-3-propyl-1,2,4-oxadiazole
Uniqueness
3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is unique due to its combined oxadiazole and chromenone structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C18H12N2O3 |
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Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |
InChI |
InChI=1S/C18H12N2O3/c1-11-5-4-7-13(9-11)16-19-20-17(23-16)14-10-12-6-2-3-8-15(12)22-18(14)21/h2-10H,1H3 |
InChI Key |
RAKFXTZLOTVELP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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